molecular formula C7H5BrN2O B1265483 5-Bromobenzo[d]oxazol-2-amine CAS No. 64037-07-6

5-Bromobenzo[d]oxazol-2-amine

Cat. No. B1265483
CAS RN: 64037-07-6
M. Wt: 213.03 g/mol
InChI Key: HMRSJGDFTOUVBW-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-Bromobenzo[d]oxazol-2-amine's synthesis involves diverse strategies, often employing transition-metal-catalyzed reactions or metal-free conditions for the construction of the benzoxazole core, followed by bromination. Techniques include copper-catalyzed tandem reactions utilizing 2-bromobenzyl bromides, aldehydes, and amines or ammonia, providing a practical approach to synthesize benzoxazole derivatives efficiently (Fan et al., 2014). Additionally, ligand-free copper-catalyzed synthesis has been reported for constructing benzoxazole and its derivatives, highlighting a general and efficient method without the need for external chelating ligands (Saha et al., 2009).

Molecular Structure Analysis

The molecular structure of 5-Bromobenzo[d]oxazol-2-amine is characterized by the presence of a bromine atom attached to the benzoxazole ring, which significantly influences its electronic properties and reactivity. The synthesis and characterization studies often involve NMR, IR, and mass spectrometry to elucidate the structure and confirm the presence of desired functional groups.

Chemical Reactions and Properties

This compound participates in various chemical reactions, leveraging the bromine atom's reactivity for further functionalization. It serves as a precursor for coupling reactions, including Suzuki and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents into the benzoxazole ring. The bromine atom can also facilitate electrophilic aromatic substitution reactions, contributing to the compound's versatility in organic synthesis.

Physical Properties Analysis

The physical properties of 5-Bromobenzo[d]oxazol-2-amine, such as melting point, boiling point, and solubility, are determined by its molecular structure. The presence of the bromine atom increases its molecular weight and influences its solubility in various organic solvents, making it suitable for use in different synthetic conditions.

Chemical Properties Analysis

5-Bromobenzo[d]oxazol-2-amine exhibits typical chemical properties of benzoxazoles, including stability under basic conditions and reactivity towards nucleophiles due to the electrophilic nature of the bromine atom. Its chemical behavior is explored in synthesis and functionalization reactions, providing insights into its reactivity and potential applications in the development of pharmaceuticals and materials.

For a comprehensive understanding and further details on “5-Bromobenzo[d]oxazol-2-amine,” including its synthesis, molecular and physical properties, and chemical reactivity, the papers by Fan et al. (2014) and Saha et al. (2009) offer valuable insights (Fan et al., 2014); (Saha et al., 2009).

Scientific Research Applications

Microwave-Assisted Synthetic Approach

A study by Chanda et al. (2012) utilized a microwave-assisted synthetic approach to create derivatives related to benzo[d]oxazol-2-amine. This method involved coupling 4-hydroxy-3-nitrobenzoic acid with ionic liquid-immobilized o-phenylenediamine, leading to the production of benzimidazole derivatives. The process included several steps like acid-mediated ring closure, hydrogenation, and S-alkylation, offering a route to diverse molecular libraries potentially applicable in drug discovery programs (Chanda et al., 2012).

Deaminative Thiolation

Zheng et al. (2022) developed a DBU-promoted deaminative thiolation reaction for benzo[d]oxazol-2-amines. This reaction was performed under room temperature conditions and resulted in the synthesis of various 2-thio-1H-benzo[d]imidazoles and 2-thiobenzo[d]oxazoles, showcasing an environmentally friendly pathway for synthesizing these compounds, which could have applications in organic and medicinal chemistry (Zheng et al., 2022).

Synthesis and Antimicrobial Activities

Kaneria et al. (2016) reported the synthesis of novel triazol derivatives by reacting 2-aminobenzoxazole derivatives with primary amines. These compounds were characterized and evaluated for their antimicrobial activities, indicating their potential in developing new antimicrobial agents (Kaneria et al., 2016).

Electrochemically Initiated Oxidative Amination

Gao et al. (2014) demonstrated an electrochemically promoted coupling of benzoxazoles and amines, leading to the formation of 2-aminobenzoxazoles. This process was catalyzed by tetraalkylammonium halides and avoided the use of excess chemical oxidants, streamlining the synthesis process and reducing waste, making it a more sustainable method for synthesizing aminobenzoxazoles (Gao et al., 2014).

Safety And Hazards

5-Bromobenzo[d]oxazol-2-amine is classified as harmful if inhaled or swallowed, and it may cause respiratory irritation, skin irritation, and serious eye irritation .

properties

IUPAC Name

5-bromo-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRSJGDFTOUVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00214029
Record name Benzoxazole, 2-amino-5-bromo-
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Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromobenzo[d]oxazol-2-amine

CAS RN

64037-07-6
Record name 5-Bromo-2-benzoxazolamine
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Record name Benzoxazole, 2-amino-5-bromo-
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Record name 64037-07-6
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Record name Benzoxazole, 2-amino-5-bromo-
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Record name 5-bromo-1,3-benzoxazol-2-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
YJ Pragathi, D Veronica, MVB Rao, RR Raju - Russian Journal of General …, 2020 - Springer
A novel series of 5-(pyrimidin-5-yl)benzo[d]oxazole derivatives has been synthesized, and the chemical structures of products have been determined by 1 H and 13 C NMR, and mass …
Number of citations: 1 link.springer.com
D Li, C Liu, X Jiang, Y Lin, J Zhang, Y Li, X You… - European Journal of …, 2021 - Elsevier
N-(5-Chlorobenzo[d]oxazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamideox-amide has been identified as a potent inhibitor of Mtb H37Rv, with a minimum inhibitory concentration (…
Number of citations: 4 www.sciencedirect.com
Y Hou, F Zhang, W Min, K Yuan, W Kuang… - Journal of Medicinal …, 2022 - ACS Publications
Phosphoinositide-3-kinase (PI3K) overexpressed in many tumors is a promising target for cancer therapy. However, due to toxicity from the ubiquitous expression of PI3K in many …
Number of citations: 3 pubs.acs.org
XM Zheng, YS Chen, YJ Ban, YJ Wang… - European Journal of …, 2023 - Elsevier
The dysregulation of the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin signaling pathway has been implicated in various human cancers, and isoform-selective …
Number of citations: 3 www.sciencedirect.com
S Zhai, H Zhang, R Chen, J Wu, D Ai, S Tao… - European Journal of …, 2021 - Elsevier
Hepatocellular carcinoma (HCC) is a major contributor to global cancer incidence and mortality. Many pathways are involved in the development of HCC and various proteins including …
Number of citations: 11 www.sciencedirect.com

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